molecular formula C15H19IO5 B12574740 Ethyl 3-(4-iodophenoxy)propyl methylpropanedioate CAS No. 193463-94-4

Ethyl 3-(4-iodophenoxy)propyl methylpropanedioate

Cat. No.: B12574740
CAS No.: 193463-94-4
M. Wt: 406.21 g/mol
InChI Key: BFYZYUYJVPAKHZ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-iodophenoxy)propyl methylpropanedioate is an organic compound with the molecular formula C14H19IO5 It is a derivative of propanoate and contains an iodophenoxy group, which makes it an interesting compound for various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-iodophenoxy)propyl methylpropanedioate typically involves the reaction of 4-iodophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with methyl malonate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-iodophenoxy)propyl methylpropanedioate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the iodophenoxy group can lead to the formation of phenol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce an oxidized phenol derivative.

Scientific Research Applications

Ethyl 3-(4-iodophenoxy)propyl methylpropanedioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-iodophenoxy)propyl methylpropanedioate involves its interaction with specific molecular targets. The iodophenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-(4-iodophenoxy)propyl methylpropanedioate can be compared with other similar compounds, such as:

    Ethyl 3-(4-bromophenoxy)propyl methylpropanedioate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 3-(4-chlorophenoxy)propyl methylpropanedioate: Contains a chlorine atom instead of iodine.

    Ethyl 3-(4-fluorophenoxy)propyl methylpropanedioate: Contains a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can impart different reactivity and properties compared to its halogenated analogs.

Properties

CAS No.

193463-94-4

Molecular Formula

C15H19IO5

Molecular Weight

406.21 g/mol

IUPAC Name

1-O-ethyl 3-O-[3-(4-iodophenoxy)propyl] 2-methylpropanedioate

InChI

InChI=1S/C15H19IO5/c1-3-19-14(17)11(2)15(18)21-10-4-9-20-13-7-5-12(16)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3

InChI Key

BFYZYUYJVPAKHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(=O)OCCCOC1=CC=C(C=C1)I

Origin of Product

United States

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